2-Ethyl-7-methyl-1,2-dihydrophthalazin-1-one
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Overview
Description
2-Ethyl-7-methyl-1,2-dihydrophthalazin-1-one is a heterocyclic compound with a molecular formula of C11H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-methyl-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylbenzoic acid with hydrazine hydrate, followed by cyclization with acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, utilizing continuous flow reactors and automated systems for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-7-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield dihydrophthalazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazinones .
Scientific Research Applications
2-Ethyl-7-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
- 2-Methyl-1,2-dihydrophthalazin-1-one
- 2-Ethyl-1,2-dihydrophthalazin-1-one
- Phthalazinone derivatives with various substitutions
Uniqueness: 2-Ethyl-7-methyl-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-ethyl-7-methylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O/c1-3-13-11(14)10-6-8(2)4-5-9(10)7-12-13/h4-7H,3H2,1-2H3 |
InChI Key |
DMBVXKKFNPNBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)C)C=N1 |
Origin of Product |
United States |
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